molecular formula C13H18ClNO B2833021 N-benzyl-N-tert-butyl-2-chloroacetamide CAS No. 57264-48-9

N-benzyl-N-tert-butyl-2-chloroacetamide

Cat. No. B2833021
CAS RN: 57264-48-9
M. Wt: 239.74
InChI Key: QVQIAOBUBDFSCF-UHFFFAOYSA-N
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Description

“N-benzyl-N-tert-butyl-2-chloroacetamide” is a chemical compound with the CAS Number: 57264-48-9 . It has a molecular weight of 239.74 and is typically found in powder form . The IUPAC name for this compound is N-benzyl-N-(tert-butyl)-2-chloroacetamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18ClNO/c1-13(2,3)15(12(16)9-14)10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.

It is stored at room temperature . The compound has a molecular weight of 239.74 .

Scientific Research Applications

Catalysis and Synthesis

Compounds structurally related to N-benzyl-N-tert-butyl-2-chloroacetamide, such as those with tert-butyl groups, have shown effectiveness in catalysis and synthetic applications. For instance, tert-butylmethylphosphino groups have been utilized in the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands facilitated the efficient preparation of chiral pharmaceutical ingredients, demonstrating the potential utility of similarly structured compounds in asymmetric synthesis and catalysis (Imamoto et al., 2012).

Pharmaceutical Research

Research on derivatives and structurally similar compounds to this compound has contributed to pharmaceutical development, particularly in anticancer and antimicrobial applications. Metallopharmaceutical agents based on palladium, gold, and silver N-heterocyclic carbene complexes, including 1-benzyl-3-tert-butylimidazol-2-ylidene derivatives, have been investigated for their potent anticancer and significant antimicrobial properties. These findings highlight the potential of this compound derivatives in therapeutic applications (Ray et al., 2007).

Environmental Studies

The environmental fate, occurrence, and effects of synthetic compounds, including those related to this compound, have been studied to understand their impact. For instance, the genotoxic effects of methyl-tert-butyl ether and related compounds on human lymphocytes have been evaluated, providing insight into the environmental and health implications of these chemicals (Chen et al., 2008).

Material Science and Analytical Chemistry

Compounds with tert-butyl groups have been utilized in material science and analytical chemistry for their unique properties. The synthesis and application of dialkyl 5-tert-butylamino-[2,2']bifuranyl-3,4-dicarboxylates, for example, illustrate the versatility of tert-butyl derivatives in synthesizing complex organic molecules with potential applications in material science and as analytical standards (Yavari et al., 2004).

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-benzyl-N-tert-butyl-2-chloroacetamide . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these environmental factors impact the compound’s action.

properties

IUPAC Name

N-benzyl-N-tert-butyl-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-13(2,3)15(12(16)9-14)10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQIAOBUBDFSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred and cooled mixture of 33 parts of N-benzyl-N-tert.-butylamine in 60 parts of sodium hydroxide solution 20% and 160 parts of 1,2-dichloroethane are added dropwise 34 parts of 2-chloroacetyl chloride at a temperature between -5° and -10° C. Upon completion, stirring is continued at the same temperature for one hour. The reaction mixture is allowed to reach room temperature and the organic layer is separated, washed with water, dried and evaporated, yielding 43 parts of N-benzyl-N-tert.-butyl-2-chloroacetamide as a residue.
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